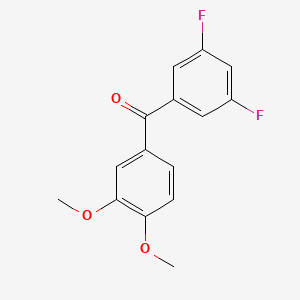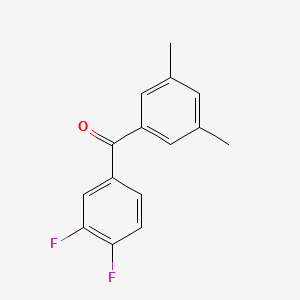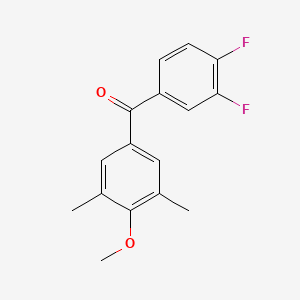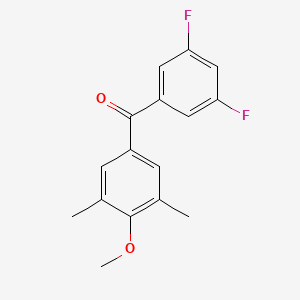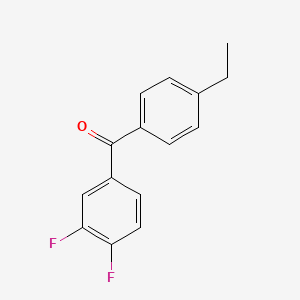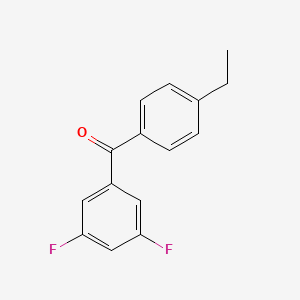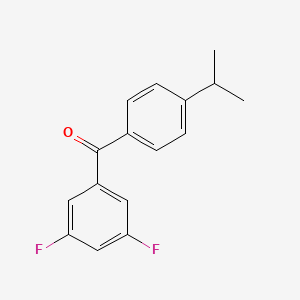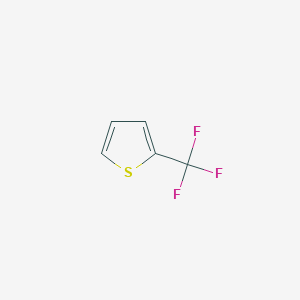
2-(Trifluoromethyl)thiophene
描述
2-(Trifluoromethyl)thiophene is an organic compound with the chemical formula C5H3F3S. It is a derivative of thiophene, where a trifluoromethyl group (CF3) is attached to the second carbon of the thiophene ring. This compound is known for its unique chemical properties and is widely used in various fields, including medicinal chemistry, materials science, and organic electronics .
作用机制
Target of Action
It is known that thiophene derivatives are widely used in various fields due to their diverse properties . For instance, they are used as soluble semiconductors , polymers , blue light emitting materials , and liquid crystals . Some of them represent potent selective class II histone deacetylase (HDAC) inhibitors , agonists of sphingosine-1-phosphate (S1P) receptors , and some reveal fungicidal properties , anti-inflammatory, and immunoregulatory activity .
Mode of Action
It is known that thiophene derivatives can interact with various targets to exert their effects . For example, some thiophene derivatives can inhibit histone deacetylase (HDAC), which plays a crucial role in regulating gene expression . Others can act as agonists of sphingosine-1-phosphate (S1P) receptors, which are involved in a variety of cellular processes .
Biochemical Pathways
For instance, HDAC inhibitors can alter gene expression by changing the acetylation status of histones . S1P receptor agonists can influence cellular processes such as cell growth and survival, lymphocyte trafficking, and cytokine and chemokine production .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
For instance, HDAC inhibitors can lead to increased acetylation of histones, resulting in changes in gene expression . S1P receptor agonists can influence a variety of cellular processes .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds . For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of various organoboron compounds, is known to be influenced by various environmental factors .
准备方法
Synthetic Routes and Reaction Conditions
2-(Trifluoromethyl)thiophene can be synthesized through several methods. One common approach involves the reaction of thiophene with trifluoroacetaldehyde in the presence of a catalyst. The reaction typically occurs at an appropriate temperature and reaction time to yield this compound .
Another method involves the direct fluorination of thiophene with molecular fluorine (F2). this process is not selective due to the extreme reactivity of molecular fluorine. For example, the reaction of thiophene with fluorine at low temperatures can produce a mixture of 2- and 3-fluorothiophene .
Industrial Production Methods
In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the controlled reaction of thiophene with trifluoroacetaldehyde under optimized conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .
化学反应分析
Types of Reactions
2-(Trifluoromethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the trifluoromethyl group.
Substitution: Substituted thiophene derivatives.
科学研究应用
2-(Trifluoromethyl)thiophene has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, such as antitumor and antiviral drugs.
Industry: This compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
相似化合物的比较
2-(Trifluoromethyl)thiophene can be compared with other fluorinated thiophene derivatives, such as:
2-Fluorothiophene: Similar in structure but with a single fluorine atom instead of a trifluoromethyl group.
3-(Trifluoromethyl)thiophene: The trifluoromethyl group is attached to the third carbon of the thiophene ring.
2,3,4,5-Tetrafluorothiophene: A fully fluorinated thiophene derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
属性
IUPAC Name |
2-(trifluoromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3S/c6-5(7,8)4-2-1-3-9-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGYFHXXFBKLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375348 | |
| Record name | 2-(Trifluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86093-76-7 | |
| Record name | 2-(Trifluoromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(trifluoromethyl)thiophene a significant moiety in the development of these HDM2-p53 inhibitors?
A: Research highlighted the importance of optimizing the interaction between potential inhibitors and the Trp23 residue of HDM2. The study found that incorporating this compound as a substituent on the piperidine ring significantly enhanced this interaction. [] This enhancement is likely due to favorable interactions between the electron-rich thiophene ring and the aromatic side chain of Trp23, potentially through pi-stacking or other van der Waals forces. The trifluoromethyl group, being highly electronegative, could further contribute by influencing the electronic properties of the thiophene ring and potentially forming favorable electrostatic interactions with the protein.
Q2: Did the incorporation of this compound translate to improved inhibitor activity?
A: Yes, the introduction of this compound was instrumental in developing potent inhibitors of the HDM2-p53 interaction. [] While the paper does not detail specific binding affinities, it states that these novel inhibitors, exemplified by compound 21, demonstrated significant antitumor activity. The paper highlights the achievement of tumor regression in several human cancer xenograft models in mice, indicating the successful translation of in vitro potency to in vivo efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


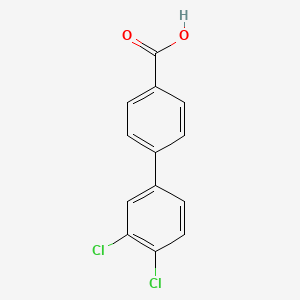



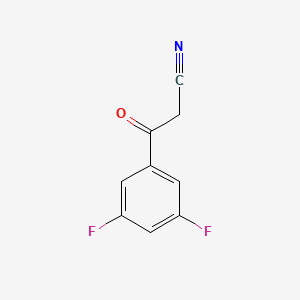
![2',4'-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B1302712.png)
